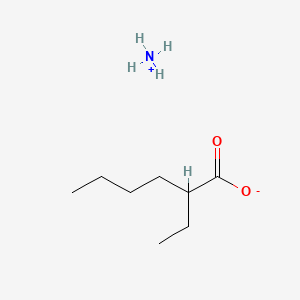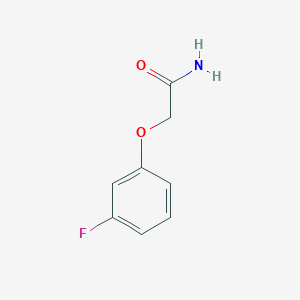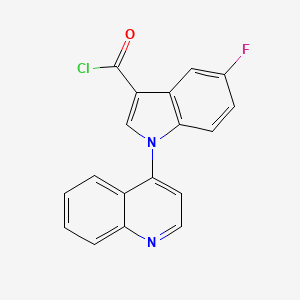![molecular formula C13H15NO4 B8677426 3-[2-(4-Morpholinyl)-2-oxoethoxy]benzaldehyde](/img/structure/B8677426.png)
3-[2-(4-Morpholinyl)-2-oxoethoxy]benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-(4-Morpholinyl)-2-oxoethoxy]benzaldehyde is an organic compound that features a benzaldehyde moiety substituted with a morpholinylcarbonylmethoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-[2-(4-Morpholinyl)-2-oxoethoxy]benzaldehyde typically involves the reaction of benzaldehyde with morpholine and a suitable carbonylating agent.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions: 3-[2-(4-Morpholinyl)-2-oxoethoxy]benzaldehyde can undergo various chemical reactions, including:
Substitution: The benzaldehyde moiety can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products:
Oxidation: 3-[4-Morpholinylcarbonylmethoxy]benzoic acid.
Reduction: 3-[4-Morpholinylcarbonylmethoxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
3-[2-(4-Morpholinyl)-2-oxoethoxy]benzaldehyde has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-[2-(4-Morpholinyl)-2-oxoethoxy]benzaldehyde involves its interaction with specific molecular targets. For instance, its antifungal activity is attributed to the disruption of cellular antioxidation systems in fungi, leading to oxidative stress and cell death . The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Benzaldehyde: The parent compound, known for its characteristic almond-like odor and wide range of applications.
4-Morpholinylbenzaldehyde: A similar compound with a morpholine group directly attached to the benzaldehyde moiety.
3-Methoxybenzaldehyde: A compound with a methoxy group at the meta position relative to the aldehyde group.
Uniqueness: 3-[2-(4-Morpholinyl)-2-oxoethoxy]benzaldehyde is unique due to the presence of both a morpholinylcarbonyl and a methoxy group, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C13H15NO4 |
|---|---|
Molekulargewicht |
249.26 g/mol |
IUPAC-Name |
3-(2-morpholin-4-yl-2-oxoethoxy)benzaldehyde |
InChI |
InChI=1S/C13H15NO4/c15-9-11-2-1-3-12(8-11)18-10-13(16)14-4-6-17-7-5-14/h1-3,8-9H,4-7,10H2 |
InChI-Schlüssel |
YZAHUZSKFGCQJN-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1C(=O)COC2=CC=CC(=C2)C=O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Bicyclo[2.2.1]hept-5-ene-2,2-dicarboxylic acid](/img/structure/B8677351.png)











![1-[[(3-Methyl-2-thienyl)carbonyl]amino]cyclohexanecarboxylic acid methyl ester](/img/structure/B8677439.png)

